Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)-
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Overview
Description
Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- is a heterocyclic compound characterized by an oxazole ring substituted with two phenyl groups and a 4-methyl-1-piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,5-diphenyl-2-aminomethyl oxazole with 4-methyl-1-piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has shown potential as a pharmacophore in the development of new therapeutic agents. It can interact with various biological targets, making it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the piperazine ring enhances its ability to interact with biological macromolecules.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole, 4,5-diphenyl-2-aminomethyl-: Similar structure but with an aminomethyl group instead of the piperazine ring.
Oxazole, 4,5-diphenyl-2-methyl-: Contains a methyl group instead of the piperazine ring.
Benzoxazole derivatives: Similar heterocyclic structure but with a benzene ring fused to the oxazole ring.
Uniqueness
Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- is unique due to the presence of the 4-methyl-1-piperazinyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile scaffold in drug discovery and material science.
Biological Activity
Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by an oxazole ring substituted with two phenyl groups and a 4-methyl-1-piperazinyl group, this compound is being explored for various therapeutic applications, particularly in oncology and anti-inflammatory treatments. Its unique chemical structure enhances its interactions with biological targets, making it a promising candidate for drug development.
- Molecular Formula : C20H21N3O
- Molecular Weight : 319.4 g/mol
- CAS Number : 20503-88-2
The synthesis of this compound typically involves cyclization reactions, often utilizing dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions to ensure complete cyclization. The oxazole ring's electron-rich nature allows it to participate in various electrophilic and nucleophilic substitution reactions, enhancing its reactivity and biological activity .
Biological Activity Overview
Oxazole derivatives have been shown to exhibit a range of biological activities, including:
- Anticancer Properties : Compounds similar to Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- have demonstrated significant inhibitory effects against various cancer cell lines. For instance, derivatives of oxazole have been reported to exhibit IC50 values as low as 1.143 µM against renal cancer cell lines .
- Anti-inflammatory Effects : The compound's structure allows it to modulate enzyme activity and receptor binding, leading to potential anti-inflammatory effects. It has been associated with inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory process .
- Antimicrobial Activity : Studies indicate that oxazole derivatives possess antimicrobial properties against bacteria and fungi. For example, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
The biological activity of Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease processes, such as IRAK-4, which is implicated in inflammatory signaling pathways .
- Receptor Interaction : Its ability to engage in hydrogen bonding and π-π interactions enhances its affinity for biological macromolecules, influencing receptor activity and cellular signaling pathways .
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which contribute to their therapeutic potential by mitigating oxidative stress-related damage in cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy of oxazole derivatives:
- A study evaluating a series of oxazole compounds revealed that modifications to the piperazine moiety significantly enhanced anticancer activity across multiple cell lines. The most potent derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells .
- Another research article focused on the anti-inflammatory properties of oxazolone derivatives demonstrated that specific substitutions on the oxazole ring led to improved inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory responses. The most effective compound showed an IC50 value of 41 µM against LOX .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Oxazole, 4,5-diphenyl-2-(aminomethyl)- | Contains an aminomethyl group instead of piperazine | Moderate anticancer activity |
Oxazole, 4,5-diphenyl-2-methyl- | Features a methyl group instead of piperazine | Antimicrobial properties |
Benzoxazole derivatives | Fused benzene ring with an oxazole structure | Antiviral and anticancer activities |
The unique substitution pattern in Oxazole, 4,5-diphenyl-2-(4-methyl-1-piperazinyl)- enhances its pharmacological profile compared to its analogs.
Properties
CAS No. |
20503-88-2 |
---|---|
Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C20H21N3O/c1-22-12-14-23(15-13-22)20-21-18(16-8-4-2-5-9-16)19(24-20)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
QAYGLHSZAFDOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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